5-Chloro-4-fluoro-2-methanesulfonylaniline

Description

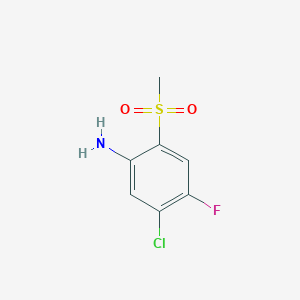

5-Chloro-4-fluoro-2-methanesulfonylaniline is a substituted aniline derivative featuring a chloro group at position 5, a fluoro group at position 4, and a methanesulfonyl (-SO₂CH₃) group at position 2 on the benzene ring. Its molecular formula is C₇H₆ClFNO₂S, with a molecular weight of approximately 223.64 g/mol. The methanesulfonyl group is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties and reactivity.

However, specific applications are inferred from structurally related compounds in the evidence (e.g., sulfamoyl-substituted anilines in pharmaceutical synthesis) .

Properties

IUPAC Name |

5-chloro-4-fluoro-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNNJHRMRGPBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-methanesulfonylaniline typically involves the following steps:

Nitration: The starting material, 4-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Sulfonylation: The amino group is sulfonylated using methanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-4-fluoro-2-methanesulfonylaniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-4-fluoro-2-methanesulfonylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a building block for designing enzyme inhibitors .

Medicine: The compound is explored for its potential therapeutic applications, including the development of anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Key Data Table

Analysis:

- Methanesulfonyl vs. Methoxy : The methanesulfonyl group in the target compound increases polarity and solubility in polar solvents compared to methoxy-substituted analogs (e.g., 4-chloro-5-fluoro-2-methoxyaniline) .

- Thermal Stability : Sulfamoyl and sulfonyl groups (e.g., in 5-trifluoromethyl-2,4-disulfamylaniline) contribute to high melting points, suggesting similar thermal stability for the target compound .

Research Findings

Comparative Reactivity Studies

- Electrophilic Substitution : The methanesulfonyl group deactivates the benzene ring, making the target compound less reactive toward electrophilic substitution compared to methoxy-substituted analogs .

- Nucleophilic Aromatic Substitution : The electron-withdrawing nature of -SO₂CH₃ enhances reactivity at positions ortho and para to the sulfonyl group, enabling selective functionalization.

Biological Activity

5-Chloro-4-fluoro-2-methanesulfonylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H8ClFNO2S

- Molecular Weight : 215.66 g/mol

- IUPAC Name : 5-chloro-4-fluoro-N-(methanesulfonyl)aniline

The presence of a chloro and fluoro group on the aromatic ring, along with a methanesulfonyl substituent, contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 15.3 |

The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.

- Receptor Modulation : It can bind to receptors on the surface of cells, influencing signal transduction pathways that regulate cell growth and survival.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells, promoting apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC comparable to standard antibiotics.

Study 2: Anticancer Potential

A recent study investigated the anticancer potential of this compound in vivo using xenograft models of breast cancer. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.